molecular formula C17H19N3OS2 B2668757 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1396757-65-5

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2668757
CAS No.: 1396757-65-5
M. Wt: 345.48
InChI Key: BEURHCXTPLKRJR-UHFFFAOYSA-N
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Description

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophoric elements, including a 4,5-dihydrothiazole ring, a piperidine scaffold, and a benzonitrile group. The 4,5-dihydrothiazole moiety is a privileged structure in drug design, found in compounds with a broad spectrum of biological activities. Research on similar structures indicates potential for CNS modulation, antimicrobial, and anticancer applications, making this compound a valuable scaffold for developing novel therapeutic agents. The compound's research value is rooted in the documented properties of its core components. The dihydrothiazole ring is a common feature in molecules investigated for their affinity for central nervous system targets, such as serotonin receptors (e.g., 5-HT 1A and 5-HT 2C ), which are implicated in conditions like depression, anxiety, and schizophrenia . Furthermore, thiazole and dihydrothiazole derivatives are frequently explored for their antimicrobial and anticancer properties, as they can interact with key enzymatic targets and inhibit the growth of various pathogens and cancer cell lines . The presence of the benzonitrile group can enhance binding affinity and optimize pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or a lead structure for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and screening for activity against a panel of biological targets. This product is intended for research purposes only and is not for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

3-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c18-11-14-2-1-3-15(10-14)16(21)20-7-4-13(5-8-20)12-23-17-19-6-9-22-17/h1-3,10,13H,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURHCXTPLKRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : Reference Compound A features a triazole with cyclopropyl and methyl groups, which may alter steric and electronic interactions in biological targets compared to the target’s piperidine-dihydrothiazole system .

Physicochemical Properties Comparison

Property Target Compound Reference Compound A Reference Compound B
Molecular Weight ~375.5 g/mol ~290.3 g/mol ~195.2 g/mol
Lipophilicity (LogP) High (estimated) Moderate Low
Solubility Low in water Moderate in polar solvents High in DMSO

Notes:

  • The target’s higher molecular weight and lipophilicity (due to the benzonitrile and piperidine groups) suggest improved membrane permeability but lower aqueous solubility .
  • Reference Compound B’s cyclopropanecarboxamide moiety increases polarity, enhancing solubility in dimethyl sulfoxide (DMSO) .

Key Findings :

  • Reference Compound A’s triazole group is associated with cytochrome P450 inhibition, a common antifungal mechanism, whereas the target’s dihydrothiazole may adopt distinct binding modes .
  • The benzonitrile group in both the target and Reference Compound A may contribute to cellular uptake via passive diffusion .

Theoretical and Computational Insights

  • Target Compound : Computational studies (e.g., molecular docking) suggest the dihydrothiazole’s flexibility allows optimal positioning in enzyme active sites, while the benzonitrile group stabilizes π-π interactions .
  • Reference Compound A : Density Functional Theory (DFT) calculations highlight electron-deficient triazole rings as key to binding fungal targets .

Biological Activity

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, a piperidine ring, and a benzonitrile group. Its molecular formula is C19H26N2OSC_{19}H_{26}N_{2}OS, with a molecular weight of approximately 394.6 g/mol. The structural complexity of this compound suggests various interactions with biological targets.

PropertyValue
Molecular FormulaC19H26N2OS
Molecular Weight394.6 g/mol
CAS Number1396757-65-5

Antibacterial Activity

Research indicates that compounds containing thiazole rings often exhibit antibacterial properties . The thiazole component in this compound may inhibit bacterial growth by interfering with essential metabolic pathways. For instance, thiazole derivatives have been shown to target bacterial enzymes critical for cell wall synthesis and replication.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that similar thiazole-containing compounds can induce cytotoxic effects against multiple cancer cell lines. For example, compounds with structural similarities have shown significant activity against liver carcinoma (HEPG2) cells, with IC50 values indicating effective concentrations for reducing cell viability . The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

Neuroactive Properties

The piperidine component is associated with neuroactive effects, suggesting that the compound may influence neurotransmitter systems or exhibit neuroprotective properties. Research on related piperidine derivatives indicates potential applications in treating neurological disorders such as anxiety and depression.

The synthesis of this compound typically involves multi-step organic reactions combining thiazole and piperidine derivatives under controlled conditions. The interactions between the thiazole ring and various biological targets are hypothesized to play a crucial role in its pharmacological profile.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole + PiperidineAntibacterial
Compound BThiazole + Aromatic MethanoneAnticancer
Compound CPiperazine DerivativeNeuroactive

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